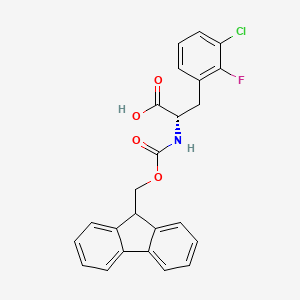

Fmoc-(2-F,3-Cl)-L-Phe

Descripción general

Descripción

Fmoc-(2-F,3-Cl)-L-Phe, also known as N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH, is a derivative of phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule, with additional fluorine and chlorine substituents on the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-F,3-Cl)-L-Phe typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Introduction of Substituents: The fluorine and chlorine substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be done using reagents such as fluorine gas or N-fluorobenzenesulfonimide (NFSI) for fluorination, and chlorine gas or N-chlorosuccinimide (NCS) for chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-phenylalanine are reacted with Fmoc-Cl under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(2-F,3-Cl)-L-Phe can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The fluorine and chlorine substituents on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino form of the compound.

Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Substitution: Introduction of new functional groups on the phenyl ring, leading to derivatives with different properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The halogenation of amino acids, such as Fmoc-(2-F,3-Cl)-L-phenylalanine, can significantly influence their interaction profiles with biological systems. Research indicates that halogenated amino acids exhibit altered binding affinities due to changes in electronic properties and sterics. This characteristic makes them valuable in optimizing compounds for therapeutic applications.

Key Findings:

- Binding Affinities: Studies have shown that the introduction of halogens can enhance or modify the binding interactions of peptides with their targets, which is crucial for drug design and development.

- Antimicrobial Properties: Fmoc-(2-F,3-Cl)-L-phenylalanine has demonstrated potential antimicrobial activity against various pathogens. For instance, hydrogels formed from Fmoc-protected dipeptides have been shown to encapsulate antimicrobial agents effectively .

Hydrogel Formation

One of the most notable applications of Fmoc-(2-F,3-Cl)-L-phenylalanine is its ability to form hydrogels through self-assembly. These hydrogels are significant in biomedical applications due to their biocompatibility and capacity for drug delivery.

Hydrogel Characteristics:

- Self-Assembly: The Fmoc group allows for the self-assembly of peptide chains into stable hydrogel networks under physiological conditions. This property is essential for creating scaffolds in tissue engineering .

- Controlled Release: Hydrogels made from Fmoc-(2-F,3-Cl)-L-phenylalanine can serve as reservoirs for controlled release of drugs or bioactive molecules, enhancing therapeutic efficacy while minimizing side effects .

Antimicrobial Applications

The antimicrobial potential of Fmoc-(2-F,3-Cl)-L-phenylalanine has been explored extensively. Research indicates that hydrogels containing this compound can effectively combat bacterial infections.

Case Studies:

- Hydrogel Encapsulation: In a study evaluating the antibacterial properties of Fmoc-Phe-Phe dipeptide hydrogels encapsulating porphyrin chromophores, it was found that these hydrogels not only exhibited antimicrobial activity but also promoted wound healing in experimental models .

- Effectiveness Against Pathogens: The hydrogels demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating infections .

Cytocompatibility Studies

Research has confirmed that Fmoc-(2-F,3-Cl)-L-phenylalanine is cytocompatible with various cell lines at low concentrations. This property is critical for its application in biomedical fields where cell viability is paramount.

Experimental Insights:

Mecanismo De Acción

The mechanism of action of Fmoc-(2-F,3-Cl)-L-Phe depends on its application:

Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions.

Biological Studies: The compound can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Phe: Lacks the fluorine and chlorine substituents on the phenyl ring.

Fmoc-(4-F)-L-Phe: Contains a fluorine substituent at the 4-position of the phenyl ring.

Fmoc-(3-Cl)-L-Phe: Contains a chlorine substituent at the 3-position of the phenyl ring.

Uniqueness

Fmoc-(2-F,3-Cl)-L-Phe is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. These substituents can also affect the compound’s hydrophobicity, electronic properties, and steric hindrance, making it a valuable tool in peptide synthesis and medicinal chemistry.

Actividad Biológica

Fmoc-(2-F,3-Cl)-L-phenylalanine (Fmoc-(2-F,3-Cl)-L-Phe) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications and biofilm inhibition. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and halogen substitutions at the 2 and 3 positions of the phenyl ring. These modifications enhance its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Mechanism of Action:

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts biofilm formation by interacting with extracellular matrix (ECM) components, leading to a decrease in structural stability of biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Biofilm Inhibition Studies:

In a study assessing the anti-biofilm efficacy of this compound, it was found that treatment with this compound resulted in a significant reduction in biofilm biomass. Quantitative analyses revealed a dose-dependent decrease in protein, polysaccharide, and nucleic acid content within the ECM of bacterial biofilms. For instance:

| Concentration (mM) | Protein Reduction (%) | Polysaccharide Reduction (%) | Nucleic Acid Reduction (%) |

|---|---|---|---|

| 0.5 | 40 | 50 | 60 |

| 1.0 | 50 | 60 | 70 |

| 1.2 | 60 | 70 | 80 |

These results suggest that this compound compromises the structural integrity of biofilms by reducing key ECM components essential for bacterial adhesion and stability .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated using various mammalian cell lines. Initial findings indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity towards fibroblast cells (NIH3T3), suggesting its potential for biomedical applications without significant adverse effects on mammalian cells .

Case Studies

Study on Hydrogels:

In a recent study involving Fmoc-phenylalanine-based hydrogels, it was demonstrated that these materials could encapsulate antimicrobial agents while maintaining biocompatibility. The hydrogels showed enhanced healing properties in wound models due to their ability to release encapsulated drugs effectively .

Application in Tissue Engineering:

The self-assembly properties of this compound have been explored for use in tissue engineering scaffolds. These scaffolds not only support cell growth but also provide antimicrobial protection against infections during tissue repair processes .

Propiedades

IUPAC Name |

(2S)-3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFTVHNOGLZMGL-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.